molecular formula C15H18N4O2 B2893963 N-(isochroman-3-ylmethyl)-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide CAS No. 2034320-37-9

N-(isochroman-3-ylmethyl)-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2893963
CAS RN: 2034320-37-9
M. Wt: 286.335
InChI Key: CVDXRJMRVIVWMT-UHFFFAOYSA-N
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Description

“N-(isochroman-3-ylmethyl)-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide” is a complex organic compound. The name suggests it contains an isochroman moiety (a fused benzene and tetrahydrofuran ring), a triazole ring (a five-membered ring with two carbon atoms and three nitrogen atoms), and a carboxamide group .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present and their relative positions. The triazole ring is known for its participation in click reactions, and the carboxamide group could be involved in various condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups would influence its solubility, melting point, boiling point, and other properties .

Scientific Research Applications

Chemical Transformations and Synthesis

Research has demonstrated various chemical transformations and synthetic pathways involving triazole compounds, which are structurally related to N-(isochroman-3-ylmethyl)-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide. For example, Albert (1970) investigated the Dimroth rearrangement, showing how 4-amino-3-benzyl-1,2,3-triazole and its derivatives undergo isomerization in hot, basic solutions, revealing potential for preparative applications in synthetic chemistry (Albert, 1970). Further studies by Albert and Trotter (1979) on v-Triazolo[4,5-d]pyrimidines synthesis from 4-amino-1,2,3-triazole-5-carboxamides and amidines highlighted synthetic routes to obtain 2-substituted 8-azapurin-6-ones, providing insights into the synthesis of complex heterocyclic compounds (Albert & Trotter, 1979).

Potential Applications in Medicinal Chemistry

The synthesis and investigation of triazole derivatives have also pointed towards their potential applications in medicinal chemistry. For instance, Ferrini et al. (2015) developed a protocol based on ruthenium-catalyzed cycloaddition for the synthesis of 5-amino-1,2,3-triazole-4-carboxylic acid derivatives, which are valuable for the preparation of peptidomimetics and biologically active compounds based on the triazole scaffold. This research highlights the utility of triazole compounds in the design of new therapeutics (Ferrini et al., 2015).

Metal–Organic Frameworks (MOFs) and Gas Sorption

Chen et al. (2016) explored the construction of Zn(II)-based metal–organic frameworks (MOFs) using a bifunctional triazolate–carboxylate linker, demonstrating distinct gas sorption behaviors. This study showcases the applicability of triazole derivatives in the development of new materials with potential use in gas storage and separation technologies (Chen et al., 2016).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action of this compound.

properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N,1-dimethyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-18(15(20)14-9-19(2)17-16-14)8-13-7-11-5-3-4-6-12(11)10-21-13/h3-6,9,13H,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDXRJMRVIVWMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N(C)CC2CC3=CC=CC=C3CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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